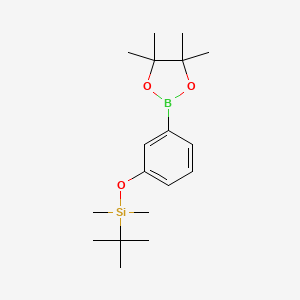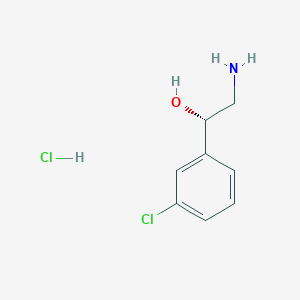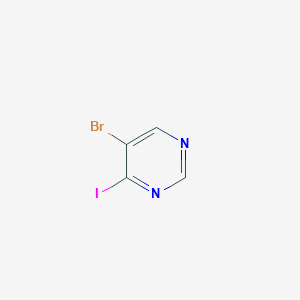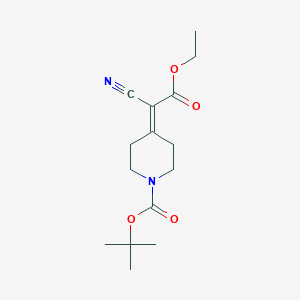
1-Bromo-3-(bromomethyl)-5-methoxybenzene
Overview
Description
1-Bromo-3-(bromomethyl)-5-methoxybenzene is an organic compound with the molecular formula C8H8Br2O. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a bromomethyl group, and a methoxy group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(bromomethyl)-5-methoxybenzene can be synthesized through a multi-step process starting from 3-methoxybenzaldehyde. The general synthetic route involves:
Formylation: The formyl group is converted to a bromomethyl group using reagents like phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a suitable solvent.
Methoxylation: The methoxy group is introduced using methanol (CH3OH) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound typically involves similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(bromomethyl)-5-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 3-(bromomethyl)-5-methoxytoluene using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Products such as 3-(hydroxymethyl)-5-methoxybenzene or 3-(aminomethyl)-5-methoxybenzene.
Oxidation: 3-(bromomethyl)-5-methoxybenzoic acid.
Reduction: 3-(bromomethyl)-5-methoxytoluene.
Scientific Research Applications
1-Bromo-3-(bromomethyl)-5-methoxybenzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: As a precursor in the synthesis of polymers and advanced materials.
Chemical Biology: In the study of biological pathways and mechanisms involving brominated aromatic compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(bromomethyl)-5-methoxybenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The methoxy group can influence the electron density of the benzene ring, affecting the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-methyl-5-methoxybenzene: Lacks the additional bromomethyl group, resulting in different reactivity and applications.
1-Bromo-3-(bromomethyl)-4-methoxybenzene: The position of the methoxy group is different, affecting the compound’s chemical properties.
1-Bromo-3-(bromomethyl)-5-chlorobenzene:
Uniqueness
1-Bromo-3-(bromomethyl)-5-methoxybenzene is unique due to the presence of both bromine and methoxy groups on the benzene ring, which provides a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and various research applications.
Properties
IUPAC Name |
1-bromo-3-(bromomethyl)-5-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c1-11-8-3-6(5-9)2-7(10)4-8/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBXZQKIIWHFGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20483694 | |
| Record name | 1-BROMO-3-(BROMOMETHYL)-5-METHOXYBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59297-29-9 | |
| Record name | 1-BROMO-3-(BROMOMETHYL)-5-METHOXYBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-(bromomethyl)-5-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

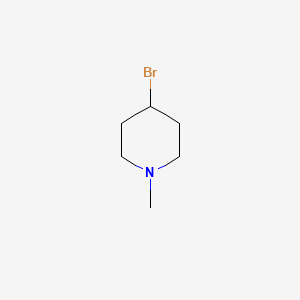
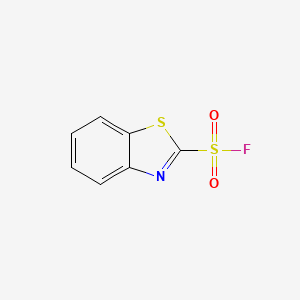
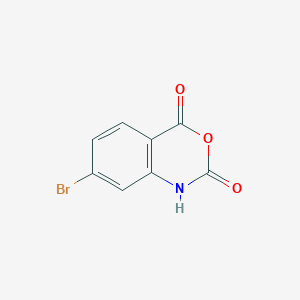
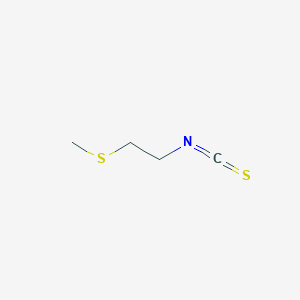
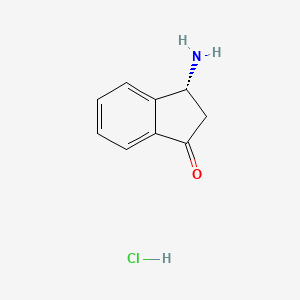
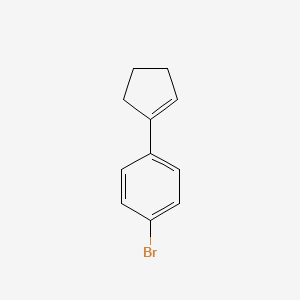
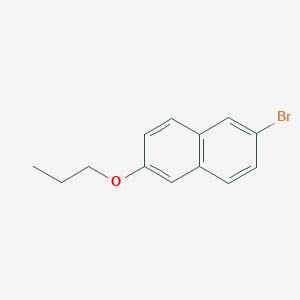
![5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B1279863.png)
